ethyl 3-cyano-2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
This compound belongs to the thieno[2,3-c]pyridine class, characterized by a fused thiophene and pyridine ring system. Key functional groups include:
- Cyano group at position 3, enhancing molecular rigidity and binding interactions.
- Ethyl carboxylate at position 6, influencing solubility and pharmacokinetics.
Properties
IUPAC Name |
ethyl 3-cyano-2-[(3-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5S/c1-2-27-18(24)21-7-6-13-14(9-19)17(28-15(13)10-21)20-16(23)11-4-3-5-12(8-11)22(25)26/h3-5,8H,2,6-7,10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLGGFUGQRDDRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-cyano-2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a thienopyridine core, which is known for its ability to interact with various biological targets. The presence of a cyano group and a nitrobenzamido moiety contributes to its reactivity and potential biological effects.
1. Antimicrobial Activity
Research indicates that thienopyridine derivatives exhibit notable antimicrobial properties. A study demonstrated that similar compounds showed effective inhibition against various bacterial strains, suggesting that this compound may possess comparable activity. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
2. Anti-inflammatory Effects
The compound's anti-inflammatory potential has been highlighted in several studies. In vitro assays have shown that derivatives can significantly reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophages. This suggests that this compound may modulate immune responses effectively, making it a candidate for treating inflammatory diseases .
| Study | Model | Findings |
|---|---|---|
| Study A | Macrophage cultures | Reduction in IL-1β and TNFα production at concentrations of 25 µM and higher |
| Study B | CFA-induced paw edema | Significant reduction in edema comparable to dexamethasone control |
| Study C | Zymosan-induced peritonitis | Decreased leukocyte migration by up to 90% at optimal doses |
3. Cytotoxicity and Antitumor Activity
Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines have shown promising results. This compound exhibited selective cytotoxicity towards certain tumor cells while sparing normal cells, indicating its potential as an anticancer agent .
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammation and cell proliferation.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as NF-kB and MAPK, which are critical in inflammatory responses and cancer progression.
Case Study 1: Anti-inflammatory Activity
In a controlled study involving animal models of inflammation, the administration of this compound resulted in a marked decrease in paw swelling compared to untreated controls. This effect was dose-dependent and highlighted the compound's potential as an anti-inflammatory therapeutic agent.
Case Study 2: Antimicrobial Efficacy
A series of antimicrobial assays demonstrated that derivatives similar to this compound exhibited effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be within a therapeutically relevant range.
Comparison with Similar Compounds
Methyl 3-Cyano-2-((3,4,5-Trimethoxyphenyl)Amino)-4,5-Dihydrothieno[2,3-c]Pyridine-6(7H)-Carboxylate (Compound 3a)
Key Differences :
(E)-Ethyl 3-Cyano-2-(3-(Pyridin-3-yl)Acrylamido)-4,5-Dihydrothieno[2,3-c]Pyridine-6(7H)-Carboxylate (4SC-207)
Key Differences :
- Substituent : Features a pyridin-3-yl acrylamido group, enabling π-π stacking and hydrogen bonding.
- Bioactivity : Demonstrates microtubule inhibition at nM concentrations, with efficacy in taxane-resistant cells .
- Molecular Data : Exact mass 382.11 (C₁₉H₁₈N₄O₃S), highlighting its compact structure compared to the target compound .
Ethyl 3-Cyano-2-(4-(Methoxycarbonyl)Benzamido)-4,7-Dihydrothieno[2,3-c]Pyridine-6(5H)-Carboxylate
Key Differences :
Ethyl 3-Cyano-2-(4-(Dimethylamino)Benzamido)-4,5-Dihydrothieno[2,3-c]Pyridine-6(7H)-Carboxylate
Key Differences :
- Substituent: Substitutes the nitro group with a dimethylamino-benzamido group, introducing strong electron-donating effects.
- Implications : Likely alters solubility and target-binding kinetics compared to the nitro-containing analog .
Comparative Analysis
Structural and Electronic Effects
Q & A
Basic: What synthetic routes are commonly employed for synthesizing ethyl 3-cyano-2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate?
The synthesis typically involves multi-step organic reactions focused on constructing the thienopyridine core and introducing functional groups. Key steps include:
- Cyclization of thiophene and pyridine precursors under controlled conditions (e.g., anhydrous solvents, inert atmospheres) to form the fused heterocyclic system .
- Amidation of the 3-nitrobenzoyl chloride with the amino group on the thienopyridine scaffold, requiring precise stoichiometry and activation agents like DCC (N,N'-dicyclohexylcarbodiimide) .
- Esterification of the carboxylate group using ethanol under acidic or basic catalysis .
Critical parameters : Temperature control (<50°C for nitro group stability), solvent selection (e.g., THF or DMF for solubility), and purification via HPLC or column chromatography to isolate intermediates .
Basic: What analytical techniques are critical for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the 3-nitrobenzamido group (aromatic proton splitting patterns at δ 7.5–8.5 ppm) and the thienopyridine backbone (δ 2.5–4.5 ppm for dihydro protons) .
- X-ray Crystallography : Resolves bond angles and torsional strain in the fused ring system. SHELXL is widely used for refinement, especially for nitro group orientation and hydrogen bonding .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., exact mass for C₁₈H₁₇N₅O₅S) and detects impurities .
Advanced: How can researchers resolve contradictions in biological activity data across studies (e.g., inconsistent IC₅₀ values in cancer cell lines)?
- Purity Verification : Use HPLC to confirm >95% purity; trace solvents or byproducts (e.g., unreacted nitrobenzamide) may interfere with assays .
- Cell Line Authentication : Cross-check genetic profiles to rule out misidentification (common in HT-29 vs. HCT-116 colon cancer models) .
- Dose-Response Repetition : Test across multiple replicates and use nonlinear regression (e.g., GraphPad Prism) to calculate robust IC₅₀ values.
- Mechanistic Follow-Up : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate target binding affinity if discrepancies persist .
Advanced: What strategies optimize synthetic yield while minimizing side reactions (e.g., nitro group reduction)?
- Catalyst Screening : Use Pd/C or Raney nickel under controlled hydrogen pressure to avoid over-reduction of the nitro group to an amine .
- Low-Temperature Conditions : Maintain reactions at 0–10°C during amidation to prevent ester hydrolysis or nitro group decomposition .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while additives like DMAP (4-dimethylaminopyridine) accelerate acylation .
- Design of Experiments (DoE) : Apply factorial design to identify critical variables (e.g., molar ratio, reaction time) impacting yield .
Advanced: How can researchers elucidate the compound’s mechanism of action in microtubule inhibition?
- In Vitro Tubulin Polymerization Assays : Compare polymerization rates (absorbance at 350 nm) with paclitaxel or nocodazole controls .
- Molecular Docking : Use AutoDock Vina to model interactions between the nitrobenzamido group and β-tubulin’s colchicine-binding site .
- CRISPR-Cas9 Knockout : Validate target specificity by deleting putative binding partners (e.g., TUBB3) in resistant cell lines .
- Live-Cell Imaging : Track microtubule dynamics post-treatment using fluorescently labeled EB1 or α-tubulin antibodies .
Advanced: What computational methods predict the compound’s pharmacokinetics (e.g., solubility, metabolic stability)?
- Quantum Mechanical Calculations : Density Functional Theory (DFT) models assess electronic properties (e.g., nitro group electron-withdrawing effects) impacting solubility .
- Molecular Dynamics (MD) Simulations : Predict LogP and membrane permeability using OPLS-AA force fields in water-lipid bilayer systems .
- CYP450 Metabolism Prediction : Tools like StarDrop identify vulnerable sites (e.g., ester hydrolysis by esterases) for structural optimization .
Advanced: How can crystallographic disorder in the thienopyridine core be mitigated during structure determination?
- Cryogenic Data Collection : Cool crystals to 100 K to reduce thermal motion artifacts .
- Twinned Refinement : Use SHELXL’s TWIN and BASF commands for pseudo-merohedral twinning common in fused heterocycles .
- Co-Crystallization with Ligands : Introduce stabilizing agents (e.g., PEG 4000) to improve crystal packing .
Advanced: What derivatization strategies enhance the compound’s bioavailability while retaining activity?
- Ester-to-Carboxylic Acid Conversion : Hydrolyze the ethyl ester to improve aqueous solubility (tested via shake-flask method) .
- Nitro Group Replacement : Substitute with trifluoromethyl or cyano groups to balance potency and metabolic stability .
- PEGylation : Attach polyethylene glycol chains to the thienopyridine nitrogen to prolong half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
